![molecular formula C11H22N2 B3039447 (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CAS No. 1072102-31-8](/img/structure/B3039447.png)
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Overview
Description
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a valuable intermediate used for constructing quinolone and naphthyridine derivatives having antibacterial effectiveness . It’s a molecular scaffold found in a wide range of natural products and medicinal agents .
Synthesis Analysis
The synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane involves several steps which are easy to operate with high yield . The entire synthetic process includes 8 steps . The preparation of (S,S)-2,8-diazabicyclo [4.3.0]nonane of formula I-a is showing in scheme 1 . The intermediate, racemic cis- (S,S/R,R)-8-benzyl-2,8-diazabicyclo [4.3.0]nonane of formula IV described in EP 0350733B1 is prepared via the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form 6-benzyl-pyrrolo [3,4-b]pyridine-5,7-dione of formula II, followed by de-aromatization via catalytic hydrogenation to generate formula III and LAH reduction to remove di-carbonyl groups .Molecular Structure Analysis
The amino substituted bicyclo[4.3.0]nonane is a molecular scaffold found in a wide range of natural products and medicinal agents . Despite this, synthetic methods for the general preparation of this structural motif are sparse .Chemical Reactions Analysis
The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .Scientific Research Applications
Enantioselective Synthesis
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane: serves as a valuable intermediate in the enantioselective synthesis of other compounds. Notably, a method was developed using ®-2-amino-2-phenyl-ethanol as a chiral induction reagent. The synthetic process involves eight steps, yielding the desired product with high efficiency .
Mechanism of Action
Target of Action
The primary targets of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane are the sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), play a significant role in various biological and pathological conditions .
Mode of Action
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane interacts with its targets, the sigma receptors, by binding to them . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors .
Result of Action
The most notable compounds of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane have been screened for analgesic effects in vivo . Their functional profile was determined through in vivo and in vitro models . Some compounds reached the maximum antiallodynic effect at 20 mg/kg . The selective S1R agonist PRE-084 completely reversed their action, indicating that the effects are entirely dependent on the S1R antagonism .
properties
IUPAC Name |
(3S,8aS)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMUPYECOXNEZ-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCCC2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC[C@H]2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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